molecular formula C19H19ClN2O4S B11229312 6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229312
M. Wt: 406.9 g/mol
InChI Key: KYWMKPQZOGKEAR-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a sulfonyl group attached to a benzoxazine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropyl Group: This step may involve cyclopropanation reactions using diazo compounds or other cyclopropylating agents.

    Final Coupling: The final coupling step involves the attachment of the carboxamide group, which can be achieved through amide bond formation reactions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-2H-1,4-benzoxazine-2-carboxamide: A closely related compound with a similar structure but lacking the dihydro moiety.

    N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar but without the chloro group.

Uniqueness

6-chloro-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of the chloro group, cyclopropyl group, and sulfonyl group, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

6-chloro-N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H19ClN2O4S/c1-12-2-7-15(8-3-12)27(24,25)22-11-18(19(23)21-14-5-6-14)26-17-9-4-13(20)10-16(17)22/h2-4,7-10,14,18H,5-6,11H2,1H3,(H,21,23)

InChI Key

KYWMKPQZOGKEAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4CC4

Origin of Product

United States

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